![molecular formula C20H23BrN2O3 B3571688 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine](/img/structure/B3571688.png)
1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine
Overview
Description
1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine, also known as BDP, is a chemical compound that has been extensively researched for its potential therapeutic applications. BDP is a piperazine derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. In
Scientific Research Applications
1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has also been found to have antiviral effects against a range of viruses, including HIV and hepatitis C virus.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been found to inhibit the NF-κB pathway, which plays a key role in inflammation and cancer. Additionally, 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Further research is needed to fully elucidate the mechanism of action of 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation in various conditions. 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has also been found to induce apoptosis in cancer cells, which can inhibit tumor growth. Additionally, 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to inhibit viral replication, which can reduce the severity of viral infections.
Advantages and Limitations for Lab Experiments
1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in both small and large quantities. Additionally, 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been extensively studied, and its biological activities are well characterized. However, there are also limitations to using 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to fully elucidate its therapeutic potential.
Future Directions
There are several future directions for research on 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine. One area of interest is the development of 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine analogs with improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine and its potential therapeutic applications. Finally, studies on the safety and toxicity of 1-(3-bromobenzyl)-4-(2,6-dimethoxybenzoyl)piperazine are needed to evaluate its potential as a therapeutic agent.
properties
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(2,6-dimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-17-7-4-8-18(26-2)19(17)20(24)23-11-9-22(10-12-23)14-15-5-3-6-16(21)13-15/h3-8,13H,9-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXTYDNFCXPCCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Bromobenzyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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